(-)-Gusperimus

Chiral resolution Stereochemistry Structure-activity relationship

Researchers requiring precise stereochemical identity for Hsp70/Hsc70 mechanistic studies face confounding degradation artifacts and undefined enantiomeric composition when using racemic Gusperimus (CAS 98629-43-7). (-)-Gusperimus (CAS 89149-10-0) is the enantiomerically pure (-)-form of 15-deoxyspergualin, providing a defined stereochemical entity that binds Hsp70/Hsc70 and inhibits T-cell and B-cell maturation through a calcineurin-independent mechanism distinct from cyclosporin A and tacrolimus. • Defined (-)-enantiomer for rigorous structure-activity correlation; eliminates racemic ambiguity in binding studies. • Validated chiral LC method available for enantiomeric purity verification using authentic reference standard. • Demonstrated 80% response rate in antibody-mediated acute rejection when combined with plasmapheresis; suitable for humoral rejection and ANCA-associated vasculitis models.

Molecular Formula C17H37N7O3
Molecular Weight 387.5 g/mol
CAS No. 89149-10-0
Cat. No. B1217588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Gusperimus
CAS89149-10-0
Synonyms1-amino-19-guanidino-11-hydroxy-4,9,12-triazanonadecane-10,13-dione
15-deoxyspergualin
deoxyspergualin
gusperimus
gusperimus trihydrochloride
gusperimus, (+-)-isomer
NKT-01
Molecular FormulaC17H37N7O3
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O
InChIInChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23)/t16-/m0/s1
InChIKeyIDINUJSAMVOPCM-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH2O > 100 (mg/mL)
0.1N NaOH > 100 (mg/mL)
0.1N HCl > 100 (mg/mL)
95% EtOH > 100 (mg/mL)
MeOH > 100 (mg/mL)
DMSO > 100 (mg/mL)
CHCl3 < 0.2 (mg/mL)

(-)-Gusperimus: Chiral Immunosuppressant & HSP70 Inhibitor


(-)-Gusperimus (CAS 89149-10-0) is the enantiomerically pure form of 15-deoxyspergualin, a synthetic derivative of the natural product spergualin originally isolated from Bacillus laterosporus [1]. The compound belongs to the guanidine class of immunosuppressants and exerts its biological activity primarily through binding to the intracellular heat shock protein Hsp70 and the constitutive Hsc70 chaperone, interfering with downstream signal transduction pathways essential for T cell and B cell maturation [2]. Unlike calcineurin inhibitors such as cyclosporin A and tacrolimus, (-)-Gusperimus operates through a mechanistically distinct HSP70/Hsc70-binding mode that does not inhibit calcineurin [3]. The enantiomerically pure (-)-form (CAS 89149-10-0) is distinguished from the racemic mixture (CAS 98629-43-7) commonly referred to as Gusperimus, providing a defined stereochemical identity for applications requiring precise structure-activity correlation [4].

(-)-Gusperimus Procurement: Substitution Risks


Generic substitution of (-)-Gusperimus (CAS 89149-10-0) with the racemic mixture (CAS 98629-43-7) or with structurally related analogs is scientifically unjustified for rigorous translational research. First, the (-)-enantiomer represents a defined stereochemical entity distinct from the racemic form commonly marketed as "Gusperimus," and stereochemistry may influence target binding affinity, though direct comparative data between enantiomers are limited in the public domain . Second, the parent compound 15-deoxyspergualin (DSG) exhibits inherent chemical lability in culture medium, which has historically confounded in vitro mechanistic studies [1][2]. This instability led to the development of more stable analogs such as deoxymethylspergualin (MeDSG) for in vitro investigations and LF 08-0299 (Tresperimus) for clinical development, compounds that demonstrate altered pharmacokinetic and pharmacodynamic profiles relative to DSG [3][4]. Therefore, procurement decisions predicated on batch-to-batch consistency, defined stereochemistry, and avoidance of degradation artifacts require specification of the CAS 89149-10-0 material rather than generically substituted alternatives.

(-)-Gusperimus Comparative Evidence


Enantiomeric Identity vs. Racemate

(-)-Gusperimus (CAS 89149-10-0) is the enantiomerically pure (S)-form of 15-deoxyspergualin, distinguished from the racemic mixture (CAS 98629-43-7) commonly supplied as "Gusperimus" . A validated LC method using a cellobiohydrolase I chiral stationary phase enables direct enantiomeric resolution and quantification of 15-deoxyspergualin enantiomers [1]. While the racemic mixture is frequently described in literature as a "fully synthetic racemate," the pure (-)-enantiomer provides defined stereochemistry for applications where enantiomeric composition may influence biological outcomes . Note: Direct comparative activity data between the (-)-enantiomer and the racemate are not publicly available; this evidence establishes identity-based differentiation rather than potency-based differentiation.

Chiral resolution Stereochemistry Structure-activity relationship Quality control

MeDSG vs. Cyclosporin A: In Vitro Potency

Due to the inherent lability of DSG in culture medium, the stable analog deoxymethylspergualin (MeDSG) was employed as a proxy for DSG activity in vitro [1]. MeDSG suppressed both human mixed lymphocyte reaction (MLR) and cytotoxic T-lymphocyte (CTL) activity at doses >0.1 μg/mL [2]. Crucially, kinetic studies revealed a mechanistic divergence: MeDSG suppressed MLR when added on day 3 of a 7-day incubation, whereas cyclosporin A (CYA) suppressed only when added on day 1 (initial stage) [3]. Furthermore, MeDSG decreased CD8+ lymphocyte numbers without affecting CD4+ populations or IL-2 receptor expression/production, contrasting with the broader effects of calcineurin inhibitors [4].

Mixed lymphocyte reaction Cytotoxic T-lymphocyte Kinetics In vitro immunosuppression

Heart Allograft Survival: DSG vs. Untreated

In a rat heterotopic heart transplantation model using LEW recipients and ACI donors, a short course of DSG treatment (2.5 mg/kg/day and 5.0 mg/kg/day) markedly prolonged graft survival compared to untreated controls [1]. The mean survival time was 16.6 ± 5.8 days at 2.5 mg/kg/day and 29.8 ± 3.0 days at 5.0 mg/kg/day [2]. Notably, spleen cells from DSG-treated rats with surviving allografts showed no proliferative response against donor strain stimulators, indicating induction of donor-specific unresponsiveness [3].

Heart allograft Transplantation In vivo efficacy Survival prolongation

DSG Efficacy in Refractory Renal Rejection

A multicenter clinical study conducted across six institutes in Japan evaluated DSG in 34 cases of renal transplant rejection including accelerated, acute, and chronic rejection episodes at various post-transplant intervals [1]. The overall remission rate was 79% (27 of 34 cases) [2]. In a separate pilot evaluation of four patients with refractory acute renal transplant rejection, DSG demonstrated effectiveness as a rescue agent where conventional therapy had failed [3]. For antibody-mediated acute rejection (AbAR), combined DSG plus plasmapheresis therapy achieved an 80% (4 of 5 patients) success rate in patients experiencing steroid-resistant acute rejection requiring dialysis [4].

Kidney transplantation Refractory rejection Clinical trial Rescue therapy

Calcineurin-Independent Mechanism

Unlike tacrolimus and cyclosporin A, which exert immunosuppression through calcineurin inhibition and subsequent blockade of IL-2 transcription, DSG-class compounds operate through a calcineurin-independent mechanism involving binding to heat shock proteins Hsp70 and Hsc70 [1][2]. The dissociation constant (Kd) for DSG binding to Hsc70 is approximately 4 μM, and to Hsp90 approximately 5 μM . This mechanistic distinction enables DSG to enhance immunosuppressive effect when used in combination with cyclosporine, tacrolimus, or mycophenolate mofetil, as the pathways targeted are non-overlapping .

Calcineurin-independent Hsp70/Hsc70 binding Mechanism of action Immunosuppression

Metabolic Stability: Analog 60e vs. DSG

Structure-activity relationship studies reveal that metabolic instability limits DSG's in vivo potency. Methylation of the spermidine moiety (compound 56h) and further derivatization to analog 60e (methylated glycolic derivative of LF 08-0299) yielded dramatically improved in vivo activity [1]. Compound 60e demonstrated powerful immunosuppressive activity at a dose as low as 0.3 mg/kg in a murine GVHD model and was "much more potent than DSG" in a demanding rat heart allotransplantation model [2][3]. The improved activity is attributed to increased metabolic stability of the methylated analogues compared to parent DSG [4].

Metabolic stability SAR GVHD model Heart allotransplantation

(-)-Gusperimus Application Scenarios


In Vitro Studies with Defined Stereochemistry

Researchers investigating the Hsp70/Hsc70 binding mechanism or structure-activity relationships of the DSG pharmacophore should procure (-)-Gusperimus (CAS 89149-10-0) for its defined stereochemical identity, rather than the racemic mixture [1]. Due to the established lability of DSG in culture medium [2], in vitro studies should either employ the stable analog MeDSG as a proxy for DSG activity , or incorporate appropriate controls to account for degradation kinetics when using the parent compound. The distinct kinetic window of suppression (effective at day 3 vs. day 1 for cyclosporin A) [3] makes DSG-class compounds particularly valuable for studying late-stage T-cell activation events.

Calcineurin Inhibitor-Resistant Transplant Models

In rodent transplantation models, DSG has demonstrated dose-dependent prolongation of heart allograft survival, with mean survival times of 16.6 ± 5.8 days at 2.5 mg/kg/day and 29.8 ± 3.0 days at 5.0 mg/kg/day [1]. The calcineurin-independent mechanism of action [2] makes (-)-Gusperimus suitable for studies of rejection that is refractory to cyclosporine or tacrolimus. Combination regimens with calcineurin inhibitors are supported by evidence of enhanced immunosuppressive effect without overlapping pathway inhibition .

Antibody-Mediated Rejection Research

Clinical evidence demonstrates DSG efficacy in antibody-mediated acute rejection (AbAR), with an 80% response rate (4 of 5 patients) when combined with plasmapheresis in steroid-resistant cases requiring dialysis [1]. DSG affects B-lymphocyte, T-lymphocyte, and macrophage/monocyte function [2], providing broader immune cell targeting than T-cell-selective agents. This profile supports research applications in humoral rejection, ANCA-associated vasculitis , and conditions where antibody-mediated pathology predominates.

Chiral Purity Assessment Methods

The availability of a validated chiral LC method using cellobiohydrolase I stationary phase for direct enantiomeric resolution of 15-deoxyspergualin [1] enables analytical laboratories to use authentic (-)-Gusperimus (CAS 89149-10-0) as a reference standard for method validation, calibration, and enantiomeric purity determination. This application is relevant for pharmaceutical analysis, batch release testing of DSG-containing formulations, and research requiring precise stereochemical characterization of test materials.

Technical Documentation Hub

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